molecular formula C25H25N3O2 B3602011 N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-METHOXYNAPHTHALENE-2-CARBOXAMIDE

N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-METHOXYNAPHTHALENE-2-CARBOXAMIDE

Cat. No.: B3602011
M. Wt: 399.5 g/mol
InChI Key: HAQOEZPSWIAUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyclohexyl-1H-1,3-benzodiazol-5-yl)-1-methoxynaphthalene-2-carboxamide is a structurally complex organic compound featuring a 1,3-benzodiazole core substituted at the 1-position with a cyclohexyl group and at the 5-position with a carboxamide linkage to a 1-methoxynaphthalene moiety. The 1,3-benzodiazole (benzimidazole) scaffold is widely recognized in medicinal chemistry for its ability to interact with biological targets such as enzymes and receptors, often through hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)-1-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-30-24-20-10-6-5-7-17(20)11-13-21(24)25(29)27-18-12-14-23-22(15-18)26-16-28(23)19-8-3-2-4-9-19/h5-7,10-16,19H,2-4,8-9H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQOEZPSWIAUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-METHOXYNAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides in the presence of a base.

    Attachment of the Methoxynaphthalene Carboxamide Moiety: This step involves the coupling of the benzodiazole intermediate with methoxynaphthalene carboxylic acid or its derivatives under coupling conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-METHOXYNAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-METHOXYNAPHTHALENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-METHOXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzodiazole Derivatives

The target compound shares its 1,3-benzodiazole core with N-[1-(4-methoxyphenyl)-1H-benzodiazol-5-yl]-3-methylbenzamide . However, the substitution at the 1-position (cyclohexyl vs. 4-methoxyphenyl) significantly alters lipophilicity and steric bulk. The cyclohexyl group may enhance metabolic stability compared to aromatic substituents, while the methoxynaphthalene carboxamide (vs.

Heterocyclic Core Variations

  • This may reduce hydrogen-bonding capacity but improve interactions with sulfur-binding enzymes .
  • Tetrazole (): The tetrazole core’s high nitrogen content confers different hydrogen-bonding and acidity profiles. The sulfide linkage in 2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-morpholino-1-ethanone is less stable than the carboxamide in the target compound, affecting pharmacokinetics .

Substituent Effects

  • Methoxy Positioning: The 1-methoxy group on naphthalene (target) vs. 4-methoxyphenoxy () alters electron distribution and steric hindrance, influencing target selectivity.
  • Cyclohexyl vs.

Research Findings and Trends

  • Binding Affinity: Computational studies suggest the methoxynaphthalene group in the target compound enhances binding to aromatic residues in enzyme active sites compared to smaller substituents like methylbenzamide .
  • Solubility and Bioavailability: Piperidine-containing analogs () exhibit improved aqueous solubility due to their basic nitrogen, whereas the target compound’s cyclohexyl group may require formulation optimization for bioavailability .
  • Stability: Carboxamide linkages (target, ) demonstrate higher hydrolytic stability compared to sulfide or ether linkages (), favoring oral administration .

Biological Activity

N-(1-Cyclohexyl-1H-1,3-benzodiazol-5-yl)-1-methoxynaphthalene-2-carboxamide, also referred to as ChemDiv compound 8014-2445, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C25_{25}H25_{25}N3_3O2_2. Its structure features a naphthalene moiety linked to a benzodiazole derivative, which is significant for its biological interactions. The IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. Preliminary studies suggest that it may exert antiproliferative effects through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Key Findings from Research Studies

  • Antiproliferative Activity : In vitro studies have shown that the compound exhibits significant cytotoxic effects against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50_{50} values for these cell lines were reported to be approximately 9.7 µM and 8.8 µM respectively, indicating potent activity compared to standard treatments like Sorafenib .
  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, with a notable increase in caspase-3 activity (5.61-fold increase compared to control). This suggests that it may trigger programmed cell death pathways critical for eliminating malignant cells .
  • Cell Cycle Arrest : Further investigations revealed that treatment with this compound leads to cell cycle arrest at the Pre-G1 phase in HepG2 cells, which is often associated with apoptosis .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other compounds with similar structures:

Compound NameCell LineIC50_{50} (µM)Mechanism
This compoundHepG28.8VEGFR-2 Inhibition, Apoptosis Induction
SorafenibHepG210.8VEGFR Inhibition
Compound 5 (related hybrid)MCF-79.7VEGFR Inhibition

Case Studies

Several case studies have highlighted the potential of this compound in preclinical settings:

  • Study on HepG2 Cells : A study demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation and cell cycle arrest .
  • MCF-7 Cell Line Analysis : Another investigation focused on MCF-7 cells revealed similar antiproliferative effects and suggested that the compound could serve as a lead for developing new anticancer agents targeting breast cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-METHOXYNAPHTHALENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-METHOXYNAPHTHALENE-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.